1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: It is being investigated for its potential as a therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the position of the nitrogen atoms and the attached substituents.
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar quinoline ring structure but differ in the position of the pyrazole ring fusion.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)- lies in its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties .
Properties
CAS No. |
824968-33-4 |
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Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinolin-8-amine |
InChI |
InChI=1S/C18H17N5/c1-11-16-18(22-21-11)14-10-12(23(2)3)7-8-13(14)17(20-16)15-6-4-5-9-19-15/h4-10H,1-3H3,(H,21,22) |
InChI Key |
YGORCJUQOGZPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=CC(=C3)N(C)C)C(=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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